![molecular formula C21H18N4O2S B3006884 3-(4-Ethoxyphenyl)-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}pyridazine CAS No. 1111290-65-3](/img/structure/B3006884.png)

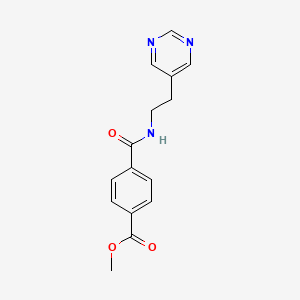

3-(4-Ethoxyphenyl)-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}pyridazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

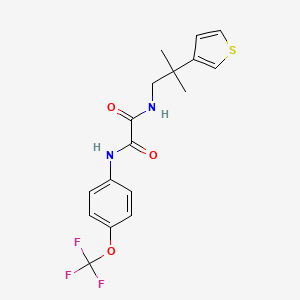

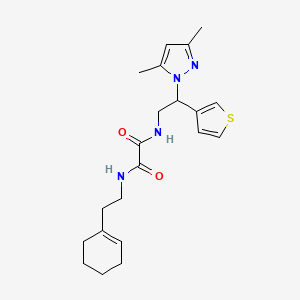

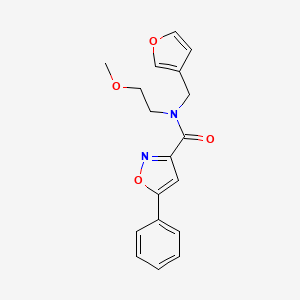

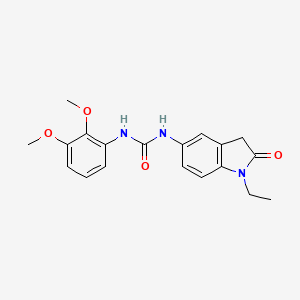

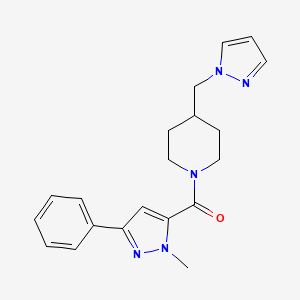

The compound "3-(4-Ethoxyphenyl)-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}pyridazine" is a structurally complex molecule that is likely to have been synthesized as part of a study on novel organic compounds with potential biological activity. While the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis and activities of related pyridazine derivatives, which can be used to infer possible characteristics and behaviors of the compound .

Synthesis Analysis

The synthesis of pyridazine derivatives often involves multi-step reactions starting from simple precursors. For instance, the synthesis of thieno[2,3-c]pyridazines used 3-amino-5-phenyl-2-ethoxycarbonylthieno[2,3-c]pyridazine as a starting material, which was prepared by reacting 4-cyano-6-phenylpyridazine-3(2H)-thione with ethyl chloroacetate in the presence of sodium ethoxide . Similar synthetic strategies could be employed for the synthesis of "3-(4-Ethoxyphenyl)-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}pyridazine," potentially involving the introduction of an ethoxyphenyl group and a phenyl-1,2,4-oxadiazol-5-ylmethylthio moiety to a pyridazine core.

Molecular Structure Analysis

The molecular structure of pyridazine derivatives is characterized by the presence of a pyridazine ring, which can be substituted with various functional groups that influence the compound's properties and reactivity. For example, the presence of electron-withdrawing or electron-donating substituents can significantly affect the electronic distribution within the molecule, as seen in the synthesis of 3-(substituted benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives . The specific substituents on "3-(4-Ethoxyphenyl)-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}pyridazine" would likely confer unique electronic and steric characteristics to the molecule.

Chemical Reactions Analysis

Pyridazine derivatives can undergo various chemical reactions depending on their substituents. For instance, carbohydrazide derivatives of thieno[2,3-c]pyridazines were treated with different reagents to yield novel compounds . The reactivity of "3-(4-Ethoxyphenyl)-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}pyridazine" would be influenced by the presence of the oxadiazolylmethylthio group and the ethoxyphenyl group, potentially allowing for selective transformations and cycloadditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazine derivatives are influenced by their molecular structures. For example, the introduction of substituents such as trifluoromethyl groups can impart herbicidal activities to the compounds . The presence of methoxy, ethoxy, and chloro substituents can affect the central nervous system activities of imidazo[1,2-b]pyridazines . The specific properties of "3-(4-Ethoxyphenyl)-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}pyridazine" would need to be determined experimentally, but it is reasonable to expect that its substituents would confer distinct physical properties such as solubility, melting point, and stability, as well as chemical properties like reactivity and biological activity.

Wissenschaftliche Forschungsanwendungen

Oxadiazole Derivatives in Scientific Research

Biological Activities of Synthesized Phenothiazines

- Phenothiazine derivatives, including those with oxadiazole substitutions, exhibit a range of promising biological activities. These activities include antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, and antimalarial properties, among others. The modifications of the tricyclic ring system with various heterocycles, including oxadiazoles, have led to compounds with significant biological activities, suggesting potential applications in drug development (Pluta, Morak-Młodawska, & Jeleń, 2011).

Optoelectronic Applications of Quinazolines and Pyrimidines

- Research on quinazoline and pyrimidine derivatives, which share structural similarities with the compound , has highlighted their applications in optoelectronic materials. These compounds, particularly when incorporated into π-extended conjugated systems, show great value for the creation of novel optoelectronic materials, including organic light-emitting diodes and photosensitizers for dye-sensitized solar cells. This underscores the potential of such heterocyclic compounds in technological applications (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Therapeutic Applications of 1,3,4-Oxadiazole Derivatives

- 1,3,4-Oxadiazole scaffolds are highlighted for their extensive range of applications in medicinal chemistry due to their effective binding with different enzymes and receptors. This includes anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, and antineuropathic activities. The versatility of 1,3,4-oxadiazole-based derivatives in drug development suggests potential research avenues for compounds containing this moiety (Verma et al., 2019).

Synthesis and Biological Activity of Pyridopyridazine Derivatives

- Pyridopyridazine derivatives show a broad spectrum of biological activity, including antitumor, antibacterial, and analgesic activities. This suggests that compounds with similar heterocyclic structures may hold potential for scientific research applications in developing new therapeutic agents (Wojcicka & Nowicka-Zuchowska, 2018).

Wirkmechanismus

Target of Action

Compounds with similar structures, such as 1,2,4-oxadiazole derivatives, have been reported to inhibit the epidermal growth factor receptor (egfr) . EGFR plays a critical role in governing the cell cycle, making it a promising target for the development of anticancer drugs .

Mode of Action

Similar compounds have shown robust inhibitory effects against the egfr wild-type enzyme . This suggests that 3-(4-Ethoxyphenyl)-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}pyridazine may interact with its target in a way that inhibits its function.

Biochemical Pathways

Inhibition of egfr can lead to cell cycle arrest at g1/g0 and g2 phases . This is due to the critical role EGFR plays in cell cycle regulation .

Result of Action

Similar compounds have shown significant anticancer activity, with some exhibiting superior potency compared to established anticancer drugs . They also revealed a pronounced selectivity against cancer cell lines, with no observable impact on normal cell lines .

Action Environment

Further investigation and development are encouraged for the creation of novel and effective therapeutics .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-[[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanylmethyl]-3-phenyl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O2S/c1-2-26-17-10-8-15(9-11-17)18-12-13-20(24-23-18)28-14-19-22-21(25-27-19)16-6-4-3-5-7-16/h3-13H,2,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZRHRDLQYIZNRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3As,7aS)-2-(9H-fluoren-9-ylmethoxycarbonyl)-1,3,3a,4,6,7-hexahydropyrano[3,4-c]pyrrole-7a-carboxylic acid](/img/no-structure.png)

![3-[(6-Methylpyridin-2-yl)methanesulfonyl]propanoic acid hydrochloride](/img/structure/B3006821.png)